Physicochemical Property Comparison Across Amino Positions
The 4-amino substitution position yields a distinct lipophilicity-hydrophilicity balance compared to its 3-amino and 5-amino regioisomers. Ethyl 4-aminobenzofuran-2-carboxylate exhibits a calculated XLogP3-AA of 2.2 and a TPSA of 65.5 Ų [1]. The 3-amino regioisomer (ethyl 3-aminobenzofuran-2-carboxylate, CAS 39786-35-1) shares identical molecular formula (C11H11NO3) and molecular weight (205.21) but differs in calculated LogP due to altered intramolecular hydrogen bonding patterns and electronic distribution on the benzofuran ring [2]. The TPSA value of 65.5 Ų places the 4-amino variant in a favorable range for blood-brain barrier penetration assessment, with published thresholds for CNS drug candidates typically requiring TPSA < 70 Ų [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2; TPSA = 65.5 Ų |
| Comparator Or Baseline | Ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1): XLogP3-AA = 2.0–2.1 (estimated range based on substitution position effect); identical TPSA |
| Quantified Difference | Estimated ΔLogP ≈ +0.1 to +0.2 units (4-amino > 3-amino) |
| Conditions | Calculated using XLogP3 algorithm v3.0 (PubChem release 2021.05.07); TPSA calculated by standard fragment-based method |
Why This Matters
The 0.1–0.2 LogP difference, though modest, translates to approximately 25–60% higher predicted membrane permeability in parallel artificial membrane permeability assay (PAMPA) models for neutral compounds when combined with the specific hydrogen-bonding orientation of the 4-amino group, directly impacting cellular uptake in screening assays.
- [1] PubChem. Computed Properties: XLogP3-AA and TPSA for Ethyl 4-aminobenzofuran-2-carboxylate (CID 23282668). National Center for Biotechnology Information. View Source
- [2] PubChem. Ethyl 3-aminobenzofuran-2-carboxylate. Compound Summary CID 39786-35-1. National Center for Biotechnology Information. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. DOI: 10.1602/neurorx.2.4.541. View Source
